5H-Indeno[5,6-b]furan
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Overview
Description
5H-Indeno[5,6-b]furan is a heterocyclic compound with the molecular formula C11H8O. It is characterized by a fused ring system consisting of an indene and a furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[5,6-b]furan typically involves cyclization reactions. One common method is the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yn-1-ols . Another method involves the heating of indeno[1,2-b]pyrrole-2,3-dicarboxylates in acetic acid in the presence of sulfuric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5H-Indeno[5,6-b]furan can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
Scientific Research Applications
5H-Indeno[5,6-b]furan has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the production of pharmaceuticals, resins, and other materials.
Mechanism of Action
The mechanism of action of 5H-Indeno[5,6-b]furan involves its interaction with molecular targets in biological systems. The specific pathways and targets depend on the context of its use. For example, in medicinal applications, it might interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-indeno[5,6-b]furan-5-one: This compound has a similar fused ring system but includes a ketone group.
5H-spiro[furan-2,2′-indene]-1′,3′,5-triones: These compounds have a spiro structure involving a furan and an indene ring.
Uniqueness
5H-Indeno[5,6-b]furan is unique due to its specific fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.
Properties
CAS No. |
3573-33-9 |
---|---|
Molecular Formula |
C11H8O |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
5H-cyclopenta[f][1]benzofuran |
InChI |
InChI=1S/C11H8O/c1-2-8-6-10-4-5-12-11(10)7-9(8)3-1/h1,3-7H,2H2 |
InChI Key |
RXQXHMHSLHSSFX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C=C3C=COC3=C2 |
Origin of Product |
United States |
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